molecular formula C22H22F3N3O B2353800 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1207026-16-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide

カタログ番号 B2353800
CAS番号: 1207026-16-1
分子量: 401.433
InChIキー: MWODYZAZWYDCLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide, commonly known as BTB-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTB-1 has been shown to have a broad range of effects on various biological systems, making it a promising candidate for further research and development. In

科学的研究の応用

Synthesis and Structural Analysis

Research has detailed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting their potential as selective class III agents for arrhythmias, showcasing the flexibility of the 1H-imidazol-1-yl moiety in producing electrophysiological activity (Morgan et al., 1990). Additionally, the creation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the versatility in generating new classes of compounds with potential therapeutic applications (Sañudo et al., 2006).

Pharmacological Potential

Several studies have unveiled compounds with significant pharmacological potential. For instance, novel ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), highlighting their potential in suppressing inflammatory responses and their oral bioavailability (Ott et al., 2008). Furthermore, research into nonpeptide angiotensin II receptor antagonists has led to the discovery of N-(biphenylylmethyl)imidazoles, providing insights into orally active antihypertensives (Carini et al., 1991).

Novel Applications and Mechanisms

Investigations into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives have revealed the impact of methyl functionality and non-covalent interactions on their gelation, offering potential applications in materials science (Yadav & Ballabh, 2020). Additionally, a study on the synthesis and evaluation of benzothiazole derivatives as antitumor agents provides an example of how modifications to the molecular structure can lead to compounds with significant antitumor activities (Yoshida et al., 2005).

特性

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O/c23-22(24,25)17-6-2-1-5-16(17)21(29)26-13-14-9-11-15(12-10-14)20-27-18-7-3-4-8-19(18)28-20/h1-8,14-15H,9-13H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWODYZAZWYDCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。